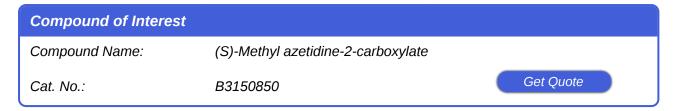


Application Notes and Protocols: Reactions of (S)-Methyl Azetidine-2-carboxylate with Electrophiles

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl azetidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. As a conformationally constrained analog of proline, its incorporation into bioactive molecules can impart unique structural properties, enhance metabolic stability, and improve pharmacological profiles. The reactivity of this scaffold at both the nitrogen atom and the α-carbon allows for diverse functionalization, leading to a wide array of novel chemical entities. These application notes provide a detailed overview of key reactions of (S)-methyl azetidine-2-carboxylate with various electrophiles, complete with experimental protocols and quantitative data to guide synthetic efforts.

Key Reactions and Applications

The primary sites of electrophilic attack on **(S)-methyl azetidine-2-carboxylate** and its derivatives are the secondary amine and the α -carbon. The nitrogen atom readily reacts with a variety of electrophiles, including acylating, sulfonylating, and alkylating agents. For reactions at the α -carbon, prior N-protection and deprotonation with a strong base are necessary to generate a nucleophilic enolate.

N-Functionalization Reactions



The secondary amine of **(S)-methyl azetidine-2-carboxylate** is nucleophilic and reacts readily with a range of electrophiles. This is often the first step in a synthetic sequence, both to introduce desired functionality and to protect the nitrogen during subsequent manipulations.

N-acylation is a fundamental transformation for the synthesis of amides. The reaction of **(S)-methyl azetidine-2-carboxylate** with acid chlorides or anhydrides in the presence of a base provides the corresponding N-acyl derivatives in good to excellent yields. These products are common intermediates in the synthesis of peptidomimetics and other complex molecules.

Table 1: N-Acylation of (S)-Methyl Azetidine-2-carboxylate

Electrophile	Base	Solvent	Time (h)	Yield (%)	Reference
Benzoyl Chloride	Triethylamine	Dichlorometh ane	2	>95 (Typical)	General Procedure
Acetyl Chloride	Pyridine	Dichlorometh ane	1	>95 (Typical)	[1]
Di-tert-butyl dicarbonate (Boc ₂ O)	NaOH	Ethanol/Wate r	12	100	[2]

Reaction with sulfonyl chlorides provides N-sulfonylated azetidines, which are important isosteres of amides and carboxylic acids in medicinal chemistry. The resulting sulfonamides are generally stable and can influence the physicochemical properties of the parent molecule.

Table 2: N-Sulfonylation of (S)-Methyl Azetidine-2-carboxylate

Electrophile	Base	Solvent	Time (h)	Yield (%)	Reference
p- Toluenesulfon yl Chloride	Pyridine	Dichlorometh ane	12	High (Typical)	General Procedure
Methanesulfo nyl Chloride	Triethylamine	Dichlorometh ane	4	High (Typical)	General Procedure



Direct N-alkylation can be achieved using alkyl halides. The reaction typically requires a base to neutralize the acid formed. N-alkylation is a key step in the synthesis of various biologically active azetidine derivatives.

Table 3: N-Alkylation of (S)-Methyl Azetidine-2-carboxylate

Electrophile	Base	Solvent	Time (h)	Yield (%)	Reference
Methyl lodide	K ₂ CO ₃	Acetonitrile	12	High (Typical)	[3]
Benzyl Bromide	NaHCO₃	Acetonitrile	13	High (Typical)	[4]

α-Alkylation of N-Protected (S)-Methyl Azetidine-2carboxylate

To functionalize the C2 position, the nitrogen must first be protected, typically as a tert-butoxycarbonyl (Boc) carbamate. Subsequent treatment with a strong, non-nucleophilic base generates a chiral enolate that can be trapped with various electrophiles. This methodology allows for the synthesis of α -substituted azetidine-2-carboxylic acid derivatives with control of stereochemistry.

Table 4: Diastereoselective α-Alkylation of N-Protected Azetidine-2-Carboxylate Derivatives



N- Protecti ng Group	Ester	Electrop hile	Base	Conditi ons	Yield (%)	Diastere omeric Ratio	Referen ce
(S)-1- phenylet hyl + BH ₃	tert-Butyl	Benzyl Bromide	LiHMDS	0 °C to rt	90	>99:1	Tayama, et al.
(S)-1-(4- methoxy phenyl)et hyl + BH ₃	Nitrile	Benzyl Bromide	LDA	-78 °C to	72	97:3	[5][6]
(S)-1-(4- methoxy phenyl)et hyl + BH ₃	Nitrile	Methyl Iodide	LDA	-78 °C to	77	93:7	[5][6]
(S)-1-(4- methoxy phenyl)et hyl + BH ₃	Nitrile	Ethyl Iodide	LDA	-78 °C to	66	92:8	[5][6]

Note: Data is for the tert-butyl ester or nitrile derivative as a close analog to the methyl ester.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of (S)-Methyl Azetidine-2-carboxylate

This protocol is adapted from a procedure for the corresponding carboxylic acid.[2]

- Dissolve **(S)-methyl azetidine-2-carboxylate** (1.0 equiv) in a 2:1 mixture of ethanol and water.
- Add sodium hydroxide (1.05 equiv) and di-tert-butyl dicarbonate (1.25 equiv).
- Stir the reaction mixture at room temperature overnight.



- · Remove the ethanol by rotary evaporation.
- Dilute the aqueous residue with water and extract with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with water and then with saturated sodium chloride solution.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-2-methoxycarbonylazetidine.

Protocol 2: General Procedure for N-Acylation with an Acid Chloride

- Dissolve (S)-methyl azetidine-2-carboxylate (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (1.5 equiv) and cool the solution to 0 °C in an ice bath.
- Add the acid chloride (e.g., benzoyl chloride, 1.1 equiv) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, quench the reaction with water.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography (silica gel) to afford the N-acylated product.

Protocol 3: Representative Procedure for Diastereoselective α-Alkylation of N-Boc-(S)-Methyl Azetidine-2-carboxylate

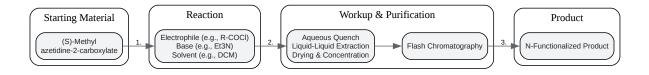


This protocol is adapted from the diastereoselective alkylation of the corresponding tert-butyl ester.

- To a solution of (S)-1-Boc-2-methoxycarbonylazetidine (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.2 equiv) dropwise.
- Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
- Add the electrophile (e.g., benzyl bromide, 1.3 equiv) dropwise to the enolate solution at -78
 °C.
- Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature and stir overnight.
- Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
- Extract the mixture with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography (silica gel) to yield the α-alkylated product.

Visualizations

Experimental Workflow for N-Functionalization

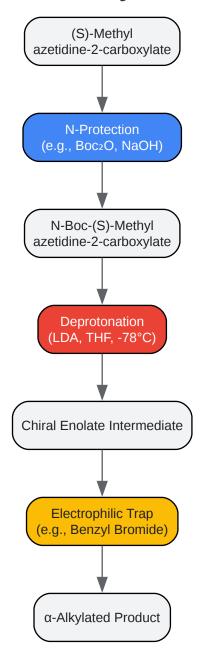


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Caption: General workflow for the N-functionalization of **(S)-methyl azetidine-2-carboxylate**.

Logical Relationship for α -Alkylation



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Caption: Key steps for the α -alkylation of **(S)-methyl azetidine-2-carboxylate**.

Conclusion



(S)-Methyl azetidine-2-carboxylate is a versatile scaffold that allows for selective functionalization at both the nitrogen and α -carbon positions. The protocols and data presented herein provide a foundation for the synthesis of a diverse range of substituted azetidine derivatives for applications in drug discovery and development. The ability to perform N-acylations, N-sulfonylations, N-alkylations, and stereoselective α -alkylations highlights the utility of this building block in constructing complex molecular architectures with potential biological activity.

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